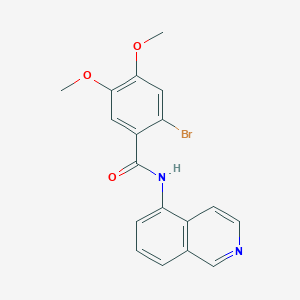![molecular formula C16H26N8O3 B12903087 8-[(4-Aminobutyl)amino]-5'-aziridin-1-yl-5'-deoxyadenosine CAS No. 832691-29-9](/img/structure/B12903087.png)
8-[(4-Aminobutyl)amino]-5'-aziridin-1-yl-5'-deoxyadenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R,4S,5R)-2-(6-Amino-8-((4-aminobutyl)amino)-9H-purin-9-yl)-5-(aziridin-1-ylmethyl)tetrahydrofuran-3,4-diol is a complex organic compound with significant potential in various scientific fields. This compound features a purine base linked to a tetrahydrofuran ring, making it a unique structure with diverse chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-2-(6-Amino-8-((4-aminobutyl)amino)-9H-purin-9-yl)-5-(aziridin-1-ylmethyl)tetrahydrofuran-3,4-diol involves multiple steps, starting with the preparation of the purine base and the tetrahydrofuran ring. The key steps include:
Formation of the Purine Base: This involves the reaction of appropriate amines with purine derivatives under controlled conditions.
Attachment of the Tetrahydrofuran Ring: The tetrahydrofuran ring is synthesized separately and then attached to the purine base through a series of coupling reactions.
Introduction of the Aziridinyl Group: The aziridinyl group is introduced via nucleophilic substitution reactions, often using aziridine and suitable catalysts.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized for cost-effectiveness and scalability, with stringent quality control measures in place.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3R,4S,5R)-2-(6-Amino-8-((4-aminobutyl)amino)-9H-purin-9-yl)-5-(aziridin-1-ylmethyl)tetrahydrofuran-3,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, (2R,3R,4S,5R)-2-(6-Amino-8-((4-aminobutyl)amino)-9H-purin-9-yl)-5-(aziridin-1-ylmethyl)tetrahydrofuran-3,4-diol is studied for its interactions with various biomolecules. It has potential as a probe for studying enzyme mechanisms and protein-ligand interactions.
Medicine
The compound shows promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer science.
Wirkmechanismus
The mechanism of action of (2R,3R,4S,5R)-2-(6-Amino-8-((4-aminobutyl)amino)-9H-purin-9-yl)-5-(aziridin-1-ylmethyl)tetrahydrofuran-3,4-diol involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R,3R,4S,5R)-2-(6-Amino-8-bromo-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
- (2S,3R,4R,5R,6R)-2-{[(2R,3R,4R,5S,6S)-2-[(1S,2S)-2-{(6-Amino-2-[(1S)-3-amino-1-{[(2R)-2,3-diamino-3-oxopropyl]amino}-3-oxopropyl]-5-methyl-4-pyrimidinyl}carbonyl)amino]-3-{[(2S,3S,4R)-5-{(2R,3S)-1-{(2-{4-[(4-aminobutyl)carbamoyl]-2,4′-bi-1,3-thiazol-2′-yl}ethyl)amino]-3-hydroxy-1-oxo-2-butanyl}amino)-3-hydroxy-4-methyl-5-oxo-2-pentanyl]amino}-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl]oxy}-3,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-4-yl carbamate
Uniqueness
What sets (2R,3R,4S,5R)-2-(6-Amino-8-((4-aminobutyl)amino)-9H-purin-9-yl)-5-(aziridin-1-ylmethyl)tetrahydrofuran-3,4-diol apart from similar compounds is its unique combination of functional groups and stereochemistry. This distinct structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
832691-29-9 |
|---|---|
Molekularformel |
C16H26N8O3 |
Molekulargewicht |
378.43 g/mol |
IUPAC-Name |
(2R,3R,4S,5R)-2-[6-amino-8-(4-aminobutylamino)purin-9-yl]-5-(aziridin-1-ylmethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C16H26N8O3/c17-3-1-2-4-19-16-22-10-13(18)20-8-21-14(10)24(16)15-12(26)11(25)9(27-15)7-23-5-6-23/h8-9,11-12,15,25-26H,1-7,17H2,(H,19,22)(H2,18,20,21)/t9-,11-,12-,15-/m1/s1 |
InChI-Schlüssel |
AGPWTSUXORLLAK-SDBHATRESA-N |
Isomerische SMILES |
C1CN1C[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3NCCCCN)N)O)O |
Kanonische SMILES |
C1CN1CC2C(C(C(O2)N3C4=NC=NC(=C4N=C3NCCCCN)N)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


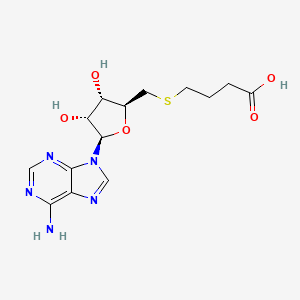
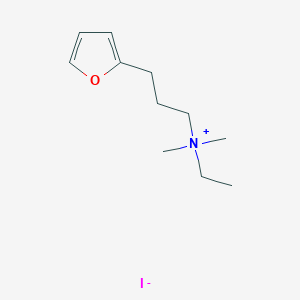
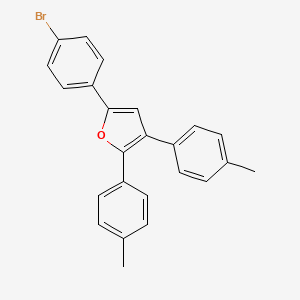
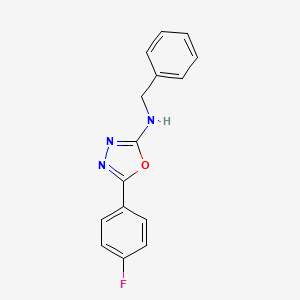
![3-Cyclohexyl-6-phenylfuro[3,2-b]furan-2,5-dione](/img/structure/B12903033.png)

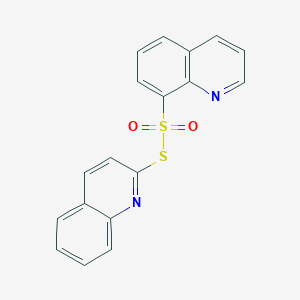
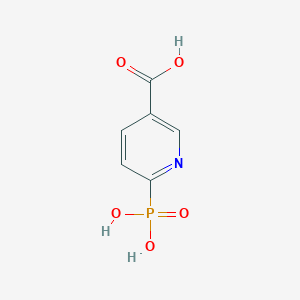
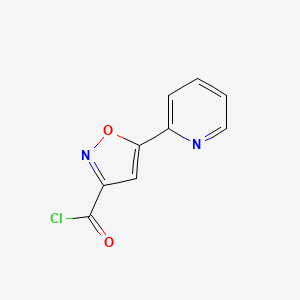
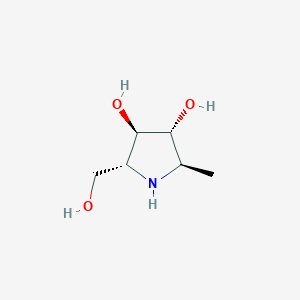
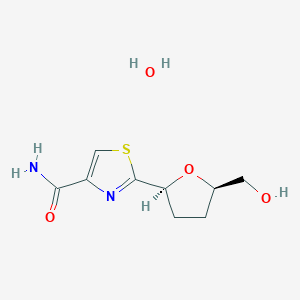

![Acetamide, N-[3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl]-](/img/structure/B12903083.png)
